An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroindole
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroindole is a fluorinated derivative of indole (B1671886) that has garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position of the indole ring imparts unique electronic properties, enhancing its biological activity and making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-fluoroindole, detailed experimental protocols for their determination, and a visualization of a key biological pathway where 4-fluoroindole-derived compounds show therapeutic promise.
Core Physicochemical Properties
The physicochemical properties of 4-Fluoroindole are crucial for its application in drug design and material science, influencing its solubility, membrane permeability, and interaction with biological targets. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FN | [2] |
| Molecular Weight | 135.14 g/mol | [2] |
| Melting Point | 30-32 °C | [2] |
| Boiling Point | 90 °C at 0.4 mmHg | [2] |
| Density | ~1.3 ± 0.1 g/cm³ | [3] |
| Appearance | White to off-white or yellowish crystalline powder/liquid | [4][5] |
| pKa (Predicted) | 16.40 ± 0.30 | [2] |
| XLogP3 (Computed) | 2.8 | [6] |
| Solubility | Soluble in Methanol (B129727) | [2] |
Spectral Properties
Spectroscopic data is essential for the identification and characterization of 4-Fluoroindole.
| Spectrum | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ: 8.22 (br s, 1H), 7.21-7.07 (m, 3H), 6.81 (dddd, J = 10.4, 7.5, 5.3, 0.9 Hz, 1H), 6.66 (dtd, J = 3.1, 1.9, 0.9 Hz, 1H)[4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ: 156.62 (d, J = 246.9 Hz), 138.57 (dd, J = 11.3, 6.3 Hz), 124.16 (d, J = 6.1 Hz), 122.61 (dd, J = 7.7, 1.4 Hz), 117.20 (dd, J = 77.8, 22.7 Hz), 107.22 (dd, J = 5.9, 3.6 Hz), 104.63 (dd, J = 75.5, 19.0 Hz), 98.85[4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Determination of Melting Point
The melting point of 4-Fluoroindole can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. A common method for its determination is the shake-flask method.
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Preparation of Phases: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.
-
Sample Preparation: A known concentration of 4-Fluoroindole is dissolved in the water-saturated octanol (B41247) phase.
-
Partitioning: A measured volume of the 4-Fluoroindole solution in octanol is mixed with an equal volume of the octanol-saturated water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
-
Phase Separation and Analysis: The two phases are allowed to separate. The concentration of 4-Fluoroindole in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
The aqueous solubility of 4-Fluoroindole can be determined by the shake-flask method.
-
Sample Preparation: An excess amount of 4-Fluoroindole is added to a known volume of water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: The suspension is filtered to remove the undissolved solid.
-
Analysis: The concentration of 4-Fluoroindole in the clear aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
Synthesis of 4-Fluoroindole
A common route for the synthesis of 4-Fluoroindole involves the following steps:
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Reaction Setup: A suspension of 1-[2-(2-fluoro-6-nitrophenyl)vinyl]pyrrolidine in methanol is prepared in a reaction flask.
-
Hydrogenation: A catalytic amount of Raney nickel is added to the suspension. The reaction mixture is then subjected to hydrogenation at atmospheric pressure and ambient temperature for approximately 20 hours.
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Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
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Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The final purification is achieved by silica (B1680970) gel column chromatography.[2]
Biological Significance and Signaling Pathway Visualization
4-Fluoroindole serves as a crucial scaffold for the development of various therapeutic agents, including inhibitors of HIV-1 attachment, selective serotonin (B10506) reuptake inhibitors (SSRIs), and tryptophan dioxygenase (TDO) inhibitors.
HIV-1 Attachment Inhibition
Derivatives of 4-fluoroindole have been identified as potent inhibitors of HIV-1 attachment. These compounds target the viral envelope glycoprotein (B1211001) gp120, preventing its interaction with the host cell's CD4 receptor.[7][8] This is the initial and critical step in the viral entry process. By blocking this interaction, these inhibitors effectively prevent the virus from infecting host cells.[9][10]
Caption: Mechanism of HIV-1 attachment inhibition by 4-fluoroindole derivatives.
Experimental Workflow: Synthesis and Purification of 4-Fluoroindole
The synthesis and subsequent purification of 4-fluoroindole is a multi-step process that is fundamental to its use in research and development. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the synthesis and purification of 4-fluoroindole.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoroindole | 387-43-9 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- 5. ossila.com [ossila.com]
- 6. 4-Fluoroindole | C8H6FN | CID 2774502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
